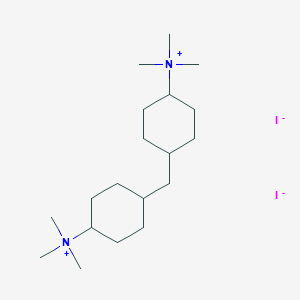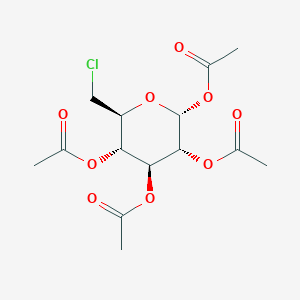
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate: is a derivative of glucose, where the hydroxyl group at the 6th position is replaced by a chlorine atom, and the remaining hydroxyl groups are acetylated.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate typically involves the chlorination of alpha-D-glucopyranose followed by acetylation. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable .
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substitution reactions yield various substituted glucopyranose derivatives.
- Hydrolysis yields alpha-D-Glucopyranose, 6-chloro-6-deoxy-.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols .
科学研究应用
Chemistry:
- Used as a reactant in the synthesis of complex carbohydrates and glycosides.
- Serves as a building block for the synthesis of various bioactive molecules .
Biology:
- Studied for its potential role in metabolic pathways and enzyme interactions.
- Used in the study of carbohydrate metabolism and its regulation .
Medicine:
- Investigated for its potential antidiabetic properties.
- Explored as a precursor for the synthesis of pharmaceutical compounds .
Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and other industrial products .
作用机制
The mechanism of action of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its acetylated form may influence its solubility and reactivity, affecting its biological activity .
相似化合物的比较
6-Chloro-6-deoxyglucitol: Similar structure but lacks acetyl groups.
6-Chloro-6-deoxysucrose: A disaccharide derivative with similar chlorination.
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside: A methylated derivative with similar chlorination
Uniqueness:
- The presence of acetyl groups in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate enhances its solubility and reactivity compared to its non-acetylated counterparts.
- Its unique structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
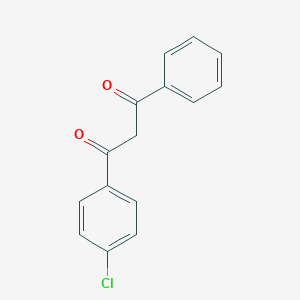

![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
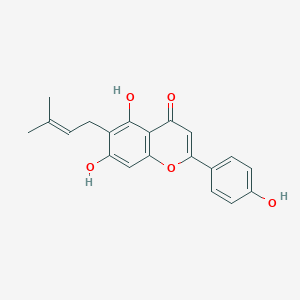
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)
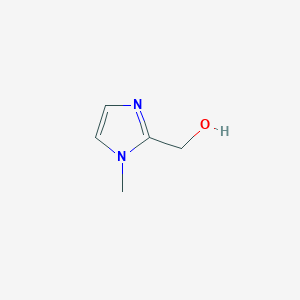
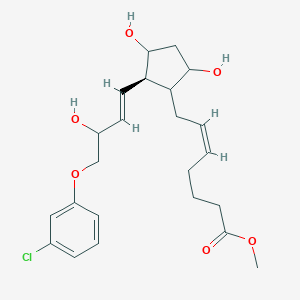

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

